1-Fluoronaphthalene-2-sulfonyl chloride
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Overview
Description
1-Fluoronaphthalene-2-sulfonyl chloride is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position and a sulfonyl chloride group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-sulfonyl chloride can be synthesized through a multi-step process involving the introduction of the fluorine atom and the sulfonyl chloride group onto the naphthalene ring. One common method involves the diazotization of 1-amino-naphthalene followed by a substitution reaction with fluoroboric acid to introduce the fluorine atom. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions with boronic acids or esters.
Scientific Research Applications
1-Fluoronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the sulfonyl chloride group and is used in different applications.
2-Fluoronaphthalene: Similar structure but with the fluorine atom at the second position.
1-Chloronaphthalene-2-sulfonyl chloride: Contains a chlorine atom instead of fluorine.
Uniqueness: 1-Fluoronaphthalene-2-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-fluoronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEXMRIWJCASOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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